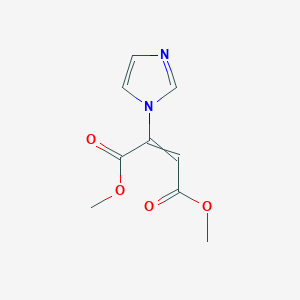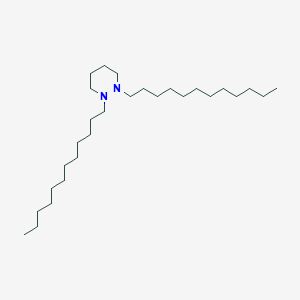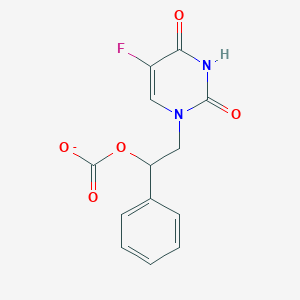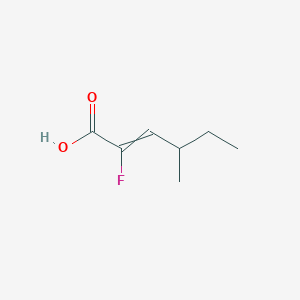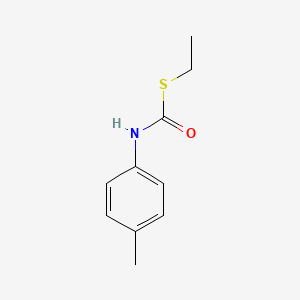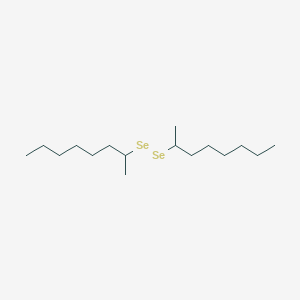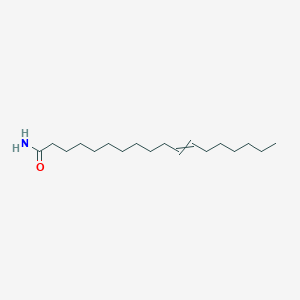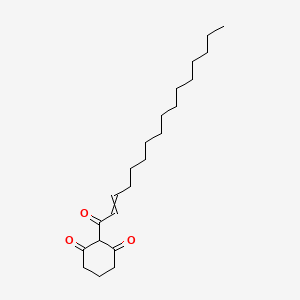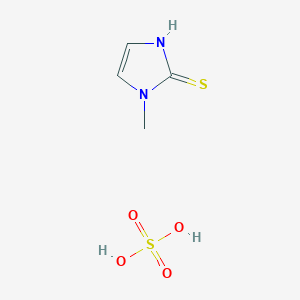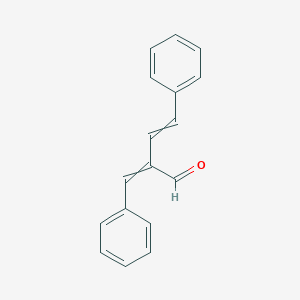
2-Benzylidene-4-phenylbut-3-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-4-phenylbut-3-enal is an organic compound characterized by its conjugated system, which includes both an aldehyde and a double bond. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of various complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidene-4-phenylbut-3-enal typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between benzaldehyde and acetone, followed by dehydration to form the α,β-unsaturated carbonyl compound. The reaction can be carried out under various conditions, including:
Base Catalysis: Using bases such as NaOH, Ba(OH)₂, or KOH in aqueous or alcoholic solutions.
Microwave-Assisted Synthesis: This method significantly reduces reaction time and increases yield by using microwave irradiation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and high yield. The use of solid catalysts and solvent-free conditions are also explored to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylidene-4-phenylbut-3-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or further reduce the double bond.
Substitution: Electrophilic and nucleophilic substitutions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
2-Benzylidene-4-phenylbut-3-enal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential antioxidant properties due to its conjugated system.
Medicine: Explored for its potential anti-inflammatory and antimicrobial activities.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Benzylidene-4-phenylbut-3-enal involves its ability to participate in various chemical reactions due to its conjugated system. The compound can act as an electrophile in nucleophilic addition reactions, and its double bond can undergo electrophilic addition. The aldehyde group can also participate in oxidation-reduction reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Benzylideneacetone: Similar structure but lacks the aldehyde group.
Cinnamaldehyde: Contains a similar conjugated system but differs in the position of the double bond and functional groups.
Uniqueness: 2-Benzylidene-4-phenylbut-3-enal is unique due to its combination of an aldehyde group and a conjugated double bond, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
120999-45-3 |
|---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-benzylidene-4-phenylbut-3-enal |
InChI |
InChI=1S/C17H14O/c18-14-17(13-16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-14H |
InChI Key |
CVBINFQHZFLVSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)
![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)

